Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine
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Overview
Description
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine is an organic compound with the molecular formula C17H23N3 It is a derivative of aniline and pyridine, featuring a diethylamino group attached to a phenyl ring, which is further connected to a pyridin-3-ylmethyl group through an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromomethylbenzylamine with pyridine-3-carboxaldehyde to form the intermediate 4-{[(pyridin-3-ylmethyl)-amino]-methyl}-benzylamine.
Final product formation: The intermediate is then reacted with diethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-aminobenzaldehyde: Similar structure but lacks the pyridin-3-ylmethyl group.
N,N-Diethyl-4-aminopyridine: Similar structure but lacks the phenyl group.
N,N-Diethyl-4-aminobenzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.
Uniqueness
Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine is unique due to the presence of both the phenyl and pyridin-3-ylmethyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16/h5-11,13,19H,3-4,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFGTGKYQAVCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901191617 |
Source
|
Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510723-51-0 |
Source
|
Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510723-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanamine, N-[[4-(diethylamino)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901191617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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